molecular formula C18H17N3O5 B7472395 3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide

3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide

Cat. No.: B7472395
M. Wt: 355.3 g/mol
InChI Key: ZPIFIOWCRDGNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide is an organic compound that features a benzamide core with acetamido groups at the 3 and 5 positions and a 1,3-benzodioxole moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide typically involves multiple steps. One common method starts with the acylation of 3,5-diaminobenzoic acid to introduce the acetamido groups. This is followed by coupling the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The acetamido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the acetamido groups.

Scientific Research Applications

3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzodioxole moiety can interact with hydrophobic pockets, while the acetamido groups can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,5-diacetamido-N-phenylbenzamide: Lacks the benzodioxole moiety, which may result in different biological activity.

    3,5-diacetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains a different dioxole structure, potentially altering its reactivity and interactions.

Uniqueness

3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide is unique due to the presence of the 1,3-benzodioxole moiety, which can enhance its ability to interact with specific biological targets and may impart unique chemical properties compared to similar compounds.

Properties

IUPAC Name

3,5-diacetamido-N-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-10(22)19-14-5-12(6-15(7-14)20-11(2)23)18(24)21-13-3-4-16-17(8-13)26-9-25-16/h3-8H,9H2,1-2H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIFIOWCRDGNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.